molecular formula C24H18N2O5 B11685054 4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B11685054
M. Wt: 414.4 g/mol
InChI Key: ANVLKQPNPCOUHH-UHFFFAOYSA-N
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Description

4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C24H18N2O5. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phthalimide derivative through a carbonyl group. The presence of the dimethylphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride to form the phthalimide derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Mefenamic Acid: A nonsteroidal anti-inflammatory drug with a similar benzoic acid structure.

    Phthalimide Derivatives: Compounds with similar phthalimide moieties, used in various chemical and pharmaceutical applications.

Uniqueness

4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid stands out due to its unique combination of structural features, including the dimethylphenyl group and the linkage between the benzoic acid and phthalimide moieties

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

4-[[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O5/c1-13-3-9-18(11-14(13)2)26-22(28)19-10-6-16(12-20(19)23(26)29)21(27)25-17-7-4-15(5-8-17)24(30)31/h3-12H,1-2H3,(H,25,27)(H,30,31)

InChI Key

ANVLKQPNPCOUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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